FNC-TP Prolonged Intracellular Retention in HIV-1 Target Cells Compared to Lamivudine Triphosphate
FNC-TP demonstrates sustained intracellular accumulation and retention in HIV-1 target cells when derived from FNC exposure [1]. Following exposure to FNC (0.1-10 nM) over 24-240 hours, FNC-TP accumulates preferentially in HIV-1 target cells with retention characteristics that support extended antiviral activity [1]. This kinetic profile differs from lamivudine triphosphate (3TC-TP), whose intracellular half-life in PBMCs is approximately 10.5-15.5 hours [2], indicating that FNC-TP maintains active intracellular concentrations over extended intervals relevant to once-daily dosing regimens. The absolute quantitative half-life value for FNC-TP requires reference to primary literature for precise numerical comparison.
| Evidence Dimension | Intracellular retention and accumulation |
|---|---|
| Target Compound Data | Sustained accumulation in HIV-1 target cells following 0.1-10 nM FNC exposure over 24-240 h; precise half-life value pending primary literature |
| Comparator Or Baseline | Lamivudine triphosphate (3TC-TP): intracellular half-life in PBMCs = 10.5-15.5 hours |
| Quantified Difference | Qualitatively longer retention; quantitative half-life difference not calculable from available data |
| Conditions | HIV-1 target cells; FNC exposure at 0.1-10 nM; 24-240 h incubation |
Why This Matters
Prolonged intracellular retention enables less frequent dosing in therapeutic applications and more sustained target engagement in ex vivo mechanistic studies.
- [1] BOC Sciences. FNC-TP: In Vitro cellular accumulation and retention data. FNC (0.1-10 nM; 24-240 h) accumulates in HIV-1 target cells with prolonged FNC-TP retention. View Source
- [2] Moore, K. H., et al. (1999). Pharmacokinetics of lamivudine phosphorylation in peripheral blood mononuclear cells from patients infected with HIV. Antimicrobial Agents and Chemotherapy, 43(12), 2985-2989. 3TC-TP intracellular half-life = 10.5-15.5 h. View Source
